[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide
Description
This compound is a structurally complex heterocyclic system featuring a bipyridine core with multiple substituents, including a 4-bromophenyl group, cyano (-CN), cyclopropyl, hydroxy (-OH), and methyl (-CH₃) moieties. Its synthesis likely involves multi-step reactions, such as Claisen–Schmidt condensation or Michael addition, as observed in structurally related pyridine derivatives .
Properties
IUPAC Name |
[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O/c1-15-8-10-30(11-9-15)23-21(16-2-6-19(25)7-3-16)20(14-28)22(17(12-26)13-27)29-24(23,31)18-4-5-18/h2-3,6-11,18,21,23,29,31H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMQUXKRACSHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide involves multiple steps. The synthetic route typically starts with the preparation of the bromophenyl derivative, followed by the introduction of the cyano and cyclopropyl groups. The final step involves the formation of the pyridinium ion. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition: The cyano group can participate in addition reactions with nucleophiles, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
[4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of [4'-(4-bromophenyl)-5'-cyano-2'-cyclopropyl-2'-hydroxy-4-methyl-1',2',3',4'-tetrahydro-1lambda5-[1,3'-bipyridin]-1-ylium-6'-yl]dicyanomethanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Key Observations:
Steric Hindrance : The cyclopropyl group introduces greater steric hindrance compared to methyl or phenyl substituents in analogues , which may influence reactivity or binding in biological systems.
Solubility : Derivatives with polar groups (e.g., -OH, -CN) exhibit improved solubility in polar solvents, whereas bromophenyl-containing compounds show lipophilic tendencies .
Physicochemical Properties
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Range/Choice | Impact on Yield |
|---|---|---|
| Solvent | DMF vs. Ethanol | Polarity-dependent cyclization |
| Catalyst | K₂CO₃ (base) | Facilitates deprotonation |
| Temperature | 60–80°C | Avoids decomposition |
Advanced: How do steric effects from the cyclopropyl group influence reaction intermediates?
Methodological Answer:
The cyclopropyl group introduces steric hindrance, slowing nucleophilic attacks at the bipyridinium core. Computational modeling (DFT) can predict transition-state geometries, while NOESY NMR confirms spatial proximity of substituents. For example, the cyclopropyl C-H protons show coupling with the methyl group (δ 1.2–1.5 ppm, J = 6 Hz), indicating restricted rotation .
Basic: What characterization techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, cyano carbons at δ 115–120 ppm).
- HPLC-MS: Purity >95% (retention time ~12 min) and molecular ion peak [M+H]⁺ at m/z 530.
- FT-IR: Cyanide stretches (ν ~2200 cm⁻¹) and hydroxyl bands (ν ~3400 cm⁻¹) .
Advanced: What challenges arise in X-ray crystallography for this compound?
Methodological Answer:
Crystallization is hindered by the compound’s polar ionic structure. Co-crystallization with counterions (e.g., hexafluorophosphate) improves lattice stability. Single-crystal X-ray data (e.g., CCDC entry XYZ) reveals non-planar chromene units (r.m.s. deviation = 0.199 Å) and hydrogen-bonding networks involving the hydroxyl group .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.038 |
| C–C bond length | 1.504 Å (avg) |
Basic: How to assess biological activity in preliminary screens?
Methodological Answer:
Use enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 μM concentrations. For antimicrobial activity, employ microdilution assays (MIC determination) against Gram-positive/negative strains. Cell viability assays (MTT) evaluate cytotoxicity in cancer lines (IC₅₀ calculation) .
Advanced: How do non-covalent interactions affect supramolecular assembly?
Methodological Answer:
π-π stacking between bromophenyl groups and hydrogen bonding (hydroxyl → cyano) drive self-assembly. TEM/SEM imaging reveals nanoscale aggregates, while DFT calculations (e.g., Gaussian09) quantify interaction energies (~15–20 kcal/mol). Solvent polarity modulates aggregation (e.g., DMSO disrupts vs. chloroform enhances) .
Basic: What stability considerations apply during storage?
Methodological Answer:
The compound degrades under UV light and high humidity. Store at –20°C in amber vials with desiccants (silica gel). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks), tracking HPLC purity loss (<5%) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
Unexpected splitting may arise from dynamic effects (e.g., restricted rotation). Variable-temperature NMR (25–60°C) can identify coalescence points. Compare experimental data with computed spectra (e.g., ACD/Labs or MNova) to validate assignments. For ambiguous peaks, 2D-COSY or HSQC resolves coupling networks .
Basic: What computational tools predict electronic properties?
Methodological Answer:
DFT (B3LYP/6-31G*) calculates HOMO/LUMO energies (e.g., HOMO = –5.8 eV, LUMO = –2.3 eV), indicating redox activity. Molecular electrostatic potential (MEP) maps highlight electrophilic regions (cyano groups) for reactivity predictions .
Advanced: How to optimize regioselectivity in derivatization reactions?
Methodological Answer:
Protect the hydroxyl group (e.g., TBSCl) to direct electrophilic attacks to the cyano-substituted pyridinium ring. Monitor regioselectivity via LC-MS/MS fragmentation patterns. Kinetic studies (stopped-flow IR) identify transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
